molecular formula C12H17Cl B8664371 1-(Chloromethyl)-4-pentylbenzene CAS No. 28785-04-8

1-(Chloromethyl)-4-pentylbenzene

Cat. No.: B8664371
CAS No.: 28785-04-8
M. Wt: 196.71 g/mol
InChI Key: DBOZBDGVRBVSBL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-pentylbenzene is an aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group and a pentyl (-C₅H₁₁) group at the para positions. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, akin to derivatives like 1-(chloromethyl)-4-methanesulfonylbenzene (used in drug conjugates) .

Properties

CAS No.

28785-04-8

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

1-(chloromethyl)-4-pentylbenzene

InChI

InChI=1S/C12H17Cl/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

DBOZBDGVRBVSBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Chloromethylbenzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Reactivity
1-(Chloromethyl)-4-pentylbenzene* C₁₂H₁₇Cl ~196.72 Alkyl (pentyl) Hypothesized use in lipophilic drug intermediates
1-(Chloromethyl)-4-methylbenzene C₈H₉Cl 140.61 Alkyl (methyl) Intermediate in dyes, surfactants
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 171.58 Electron-withdrawing (NO₂) High reactivity in nucleophilic substitutions; precursor to explosives
1-(Chloromethyl)-4-methanesulfonylbenzene C₈H₉ClO₂S 204.67 Electron-withdrawing (SO₂CH₃) Antibody-drug conjugates, kinase inhibitors
4-Bromobenzyl chloride C₇H₆BrCl 205.48 Halogen (Br) Cross-coupling reactions, Suzuki-Miyaura couplings

*Calculated based on structural analogs.

Key Observations :

  • Alkyl Chain Length: Increasing alkyl chain length (methyl → pentyl) raises molecular weight and hydrophobicity, impacting solubility in polar solvents. For example, 1-(chloromethyl)-4-propylbenzene () is less polar than its methyl counterpart, favoring use in non-aqueous reaction systems.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) increase the electrophilicity of the chloromethyl group, enhancing reactivity in nucleophilic substitutions compared to alkyl-substituted derivatives .

Physical Properties

Table 2: Boiling Points and Solubility Trends

Compound Name Boiling Point (°C) Solubility in Water Reference
1-(Chloromethyl)-4-methylbenzene ~220–225 Low (hydrophobic)
1-(Chloromethyl)-4-nitrobenzene ~300 (decomposes) Insoluble
4-Bromobenzyl chloride ~245–250 Reacts with water

Trends :

  • Longer alkyl chains (e.g., pentyl) likely increase boiling points due to greater van der Waals interactions. For instance, 1-(chloromethyl)-4-isobutylbenzene () has a higher boiling point than its methyl analog.
  • Nitro- and sulfonyl-substituted derivatives exhibit lower water solubility due to reduced polarity, whereas shorter alkyl chains retain minimal aqueous solubility .

Chemical Reactivity and Spectroscopic Data

Table 3: NMR Chemical Shifts of Chloromethyl Protons

Compound Name δ (¹H NMR, CH₂Cl) δ (¹³C NMR, CH₂Cl) Reference
1-(Chloromethyl)-3,5-dimethylbenzene 4.15 ppm 46.97 ppm
1-(Chloromethyl)-4-methylbenzene ~4.1–4.2 ppm ~45–47 ppm

Key Findings :

  • The chloromethyl group in alkyl-substituted derivatives resonates at ~4.1–4.2 ppm in ¹H NMR, consistent across analogs due to similar electronic environments .
  • Aromatic protons in this compound are expected to deshield slightly compared to methyl-substituted analogs, influenced by the electron-donating pentyl group.

Preparation Methods

Synthesis via Thionyl Chloride and 4-Pentylbenzyl Alcohol

The most direct route to 1-(chloromethyl)-4-pentylbenzene involves the conversion of 4-pentylbenzyl alcohol using thionyl chloride (SOCl₂). This method, adapted from procedures for analogous benzyl chlorides , proceeds via nucleophilic substitution:

Procedure :

  • Reaction Setup : 4-Pentylbenzyl alcohol (10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under argon.

  • Catalyst Addition : N,N-Dimethylformamide (DMF, 20 µL) is added to activate thionyl chloride.

  • Chlorination : Thionyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 1 hour .

  • Workup : The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, dried over MgSO₄, and concentrated.

  • Purification : Silica gel chromatography yields this compound as a colorless oil.

Key Data :

ParameterValue
Yield85–92% (GC)
Purity>99% (NMR-confirmed)
Reaction Time1–2 hours

This method is favored for its simplicity and high yield but requires strict anhydrous conditions to prevent hydrolysis of SOCl₂ .

Blanc Chloromethylation of 4-Pentyltoluene

The Blanc chloromethylation reaction offers a one-step synthesis by introducing a chloromethyl group directly onto 4-pentyltoluene . The reaction leverages formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst:

Procedure :

  • Reagents : 4-Pentyltoluene (1 equiv), paraformaldehyde (1.2 equiv), HCl gas (excess), ZnCl₂ (0.1 equiv).

  • Reaction : The mixture is heated at 50–60°C for 6–8 hours under reflux .

  • Workup : The product is extracted with ether, washed with water, and distilled under reduced pressure.

Key Data :

ParameterValue
Yield70–78%
SelectivityPara:meta = 9:1
Catalyst EfficiencyZnCl₂ > AlCl₃

While scalable, this method faces challenges in regioselectivity and competing side reactions (e.g., dichloromethylation) .

Catalytic Chlorination Using Dibenzoyl Peroxide

Adapted from a patent for 4-chloromethyl benzoic acid chlorides , this method chlorinates 4-pentylbenzyl alcohol derivatives using chlorine gas and dibenzoyl peroxide (BPO):

Procedure :

  • Chlorination : 4-Pentylbenzyl alcohol is treated with Cl₂ gas (100–500 mL/min) at 60–105°C in the presence of BPO (0.1–0.5 wt%) and triethanolamine .

  • Hydrolysis : Intermediate chlorinated products are hydrolyzed at 50–80°C.

  • Acylation : The final chloromethyl group is introduced via oxalyl chloride and DMF catalysis .

Key Data :

ParameterValue
Overall Yield88–90%
Purity99.3–99.6% (GC)
Reaction Time12–24 hours

This method is notable for industrial scalability but requires specialized equipment for chlorine handling .

Comparative Analysis of Methods

The table below contrasts the three primary synthetic routes:

MethodYield (%)Purity (%)ScalabilityKey Limitations
Thionyl Chloride 85–92>99Lab-scaleMoisture sensitivity
Blanc Reaction 70–7895–98Pilot-scaleRegioselectivity issues
Catalytic Chlorination 88–9099.3–99.6IndustrialChlorine gas handling

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(Chloromethyl)-4-pentylbenzene, and how can reaction purity be optimized?

  • Methodology : A two-step synthesis is recommended:

Friedel-Crafts alkylation : React 4-pentylbenzene with chloromethyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the chloromethyl intermediate. Monitor reaction progress via TLC (Rf ~0.3 in pentane) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed by GC-MS (>95%) and ¹H NMR (δ 4.5 ppm for -CH₂Cl, δ 0.8–2.6 ppm for pentyl chain) .

  • Critical Parameters : Control moisture to prevent hydrolysis of the chloromethyl group. Optimize stoichiometry (1.5 equiv chloromethyl chloride) to minimize byproducts like dialkylated derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Waste Management : Collect chlorinated byproducts in halogenated waste containers. Neutralize spills with sodium bicarbonate before disposal .
  • Emergency Measures : Immediate decontamination with soap/water for skin contact. Eye exposure requires 15-minute flushing with saline .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Analytical Techniques :

  • ¹³C NMR : Look for peaks at δ 45–50 ppm (C-Cl) and δ 120–140 ppm (aromatic carbons) .
  • FT-IR : Confirm C-Cl stretching at 650–750 cm⁻¹ and alkyl C-H stretches at 2800–3000 cm⁻¹ .
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The chloromethyl group’s electrophilicity is enhanced by the electron-donating pentyl substituent via resonance. However, steric hindrance from the pentyl chain may reduce reaction rates with bulky nucleophiles (e.g., tert-butoxide) .
  • Experimental Design : Compare reaction kinetics with analogs (e.g., 1-(Chloromethyl)-4-methylbenzene) under identical conditions. Monitor via HPLC to quantify substitution yields .

Q. What computational methods are suitable for modeling the stability of this compound under varying pH and temperature conditions?

  • Approach :

Molecular Dynamics (MD) Simulations : Simulate degradation pathways in aqueous environments (pH 2–12) at 25–100°C. Use software like Gaussian or GROMACS .

Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolytic stability. Correlate with experimental Arrhenius plots from accelerated aging studies .

  • Validation : Compare predicted half-lives with empirical stability data (e.g., HPLC degradation profiles) .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Case Study : Conflicting ¹H NMR signals for diastereomers formed during alkylation.
  • Resolution Strategies :

  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to assign stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
    • Statistical Analysis : Apply principal component analysis (PCA) to distinguish spectral outliers caused by impurities .

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